5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde
Description
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzaldehyde core.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3,5,13H,4H2 |
InChI Key |
JTCYYJDIVXHZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator . The hydroxymethyl group can be introduced through a formylation reaction, where a suitable precursor undergoes a reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts such as palladium or copper may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-(trifluoromethyl)benzoic acid
Reduction: 5-(Hydroxymethyl)-2-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the hydroxymethyl group.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups but no hydroxymethyl group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group but lacks the trifluoromethyl group.
Uniqueness
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups on the benzaldehyde core.
Biological Activity
5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde is an organic compound with significant biological activity, particularly noted for its potential in medicinal chemistry. This compound features both a hydroxymethyl and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
- Molecular Formula : C8H7F3O
- Molecular Weight : 204.15 g/mol
- Structural Features : The presence of the trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interactions with biological targets such as proteins and nucleic acids.
Biological Activities
Research indicates that derivatives of 5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde exhibit promising biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting its potential use as an antimicrobial agent.
- Anticancer Activity : Studies have indicated that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
The unique functional groups in 5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde allow it to interact effectively with biological targets. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to cross cellular membranes and engage with intracellular proteins. This property is essential for evaluating its potential as a pharmaceutical agent .
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that compounds similar to 5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde significantly inhibited the growth of mammalian cells under dark conditions, indicating their potential as anticancer agents. These effects were linked to the compounds' ability to inhibit topoisomerase II .
- Phototoxicity Assessment : Benzopsoralens, structurally related compounds, did not induce significant phototoxicity or mutagenicity in various assays, suggesting a favorable safety profile for compounds like 5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde when considering therapeutic applications .
Comparative Analysis of Biological Activity
Synthesis and Applications
The synthesis of 5-(Hydroxymethyl)-2-(trifluoromethyl)benzaldehyde can be achieved through various methods, including catalytic oxidation processes. These synthetic pathways are optimized for yield and purity, utilizing catalysts such as palladium or copper.
The compound's applications extend beyond pharmaceuticals; it serves as an intermediate in organic synthesis and has potential uses in agrochemicals due to its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
